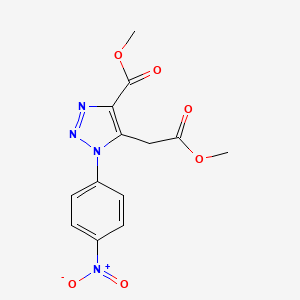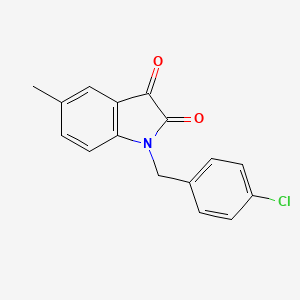
1,1,2-Trifluorodec-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Trifluorodec-1-ene is an organic compound with the molecular formula C10H17F3 It is a fluorinated alkene, characterized by the presence of three fluorine atoms attached to the first and second carbon atoms of the decene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2-Trifluorodec-1-ene can be synthesized through various methods, including the addition of fluorine-containing reagents to alkenes. One common method involves the reaction of decene with a fluorinating agent such as trifluoromethyl hypofluorite (CF3OF) under controlled conditions. The reaction typically takes place at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process may include steps such as:
Preparation of the starting materials: Decene and the fluorinating agent are purified and prepared for the reaction.
Reaction: The reactants are introduced into the reactor, where they undergo fluorination under controlled temperature and pressure.
Purification: The product is purified using techniques such as distillation or chromatography to remove any impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
1,1,2-Trifluorodec-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the alkene to a fluorinated alkane.
Substitution: The fluorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkene.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Fluorinated alcohols or ketones.
Reduction: Fluorinated alkanes.
Substitution: Compounds with substituted functional groups, such as fluorinated alcohols or amines.
Scientific Research Applications
1,1,2-Trifluorodec-1-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used to study the effects of fluorinated molecules on biological systems.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their unique properties, such as increased metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,1,2-Trifluorodec-1-ene involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with biological molecules. For example, fluorinated compounds often exhibit increased lipophilicity, which can enhance their ability to cross cell membranes and interact with intracellular targets. Additionally, the electron-withdrawing effect of fluorine can influence the compound’s reactivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1,1,2-Trifluoroethane
- 1,1,2-Trifluoropropane
- 1,1,2-Trifluorobutane
Uniqueness
1,1,2-Trifluorodec-1-ene is unique due to its longer carbon chain and the specific positioning of the fluorine atoms. This structure imparts distinct physical and chemical properties, such as higher boiling points and unique reactivity patterns compared to shorter-chain fluorinated alkenes. The compound’s unique properties make it valuable for specific applications in materials science and pharmaceuticals.
Properties
IUPAC Name |
1,1,2-trifluorodec-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3/c1-2-3-4-5-6-7-8-9(11)10(12)13/h2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKNUCCHIZRRRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=C(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380375 |
Source


|
| Record name | 1,1,2-trifluorodec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692-05-7 |
Source


|
| Record name | 1,1,2-trifluorodec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2-Trifluorodec-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-chloro-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B1304614.png)







